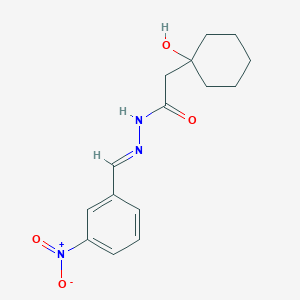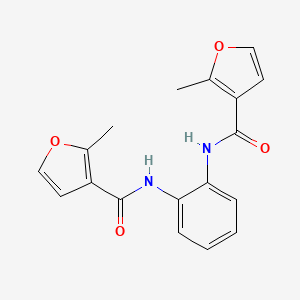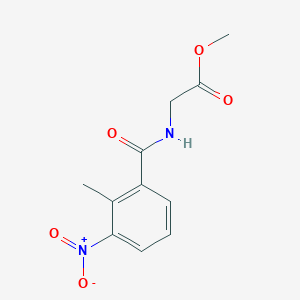![molecular formula C25H26N2O4 B5739944 N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is commonly referred to as DMPMB, and it is a derivative of benzamide.
Wirkmechanismus
The mechanism of action of DMPMB involves its ability to induce apoptosis in cancer cells by targeting the mitochondrial pathway. DMPMB has been found to disrupt the mitochondrial membrane potential, which leads to the release of cytochrome c and the activation of caspases. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
DMPMB has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. DMPMB has also been found to exhibit antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DMPMB in lab experiments is its potent anticancer activity. It can be used as a positive control in various assays to test the efficacy of other anticancer agents. However, one of the limitations of using DMPMB is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on DMPMB. One of the directions is to explore its potential applications in drug discovery. DMPMB can be used as a building block for the synthesis of various compounds with potential therapeutic applications. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of its anticancer activity. Additionally, the synthesis of DMPMB derivatives with improved solubility and potency can be explored.
Synthesemethoden
The synthesis of DMPMB involves the reaction of 3,4-dimethoxybenzaldehyde and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction occurs through a condensation process, where the aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the carbonyl group of 3-methylbenzoyl chloride to form the imine bond. The resulting product is then purified through recrystallization to obtain pure DMPMB.
Wissenschaftliche Forschungsanwendungen
DMPMB has shown potential applications in various fields of scientific research. One of the most significant applications of DMPMB is in medicinal chemistry, where it has been found to exhibit potent anticancer activity against various cancer cell lines. DMPMB has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
DMPMB has also shown potential applications in the field of material science. It can be used as a building block for the synthesis of various functional materials, including polymers and metal-organic frameworks.
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-16-7-5-9-19(13-16)24(28)26-23(18-11-12-21(30-3)22(15-18)31-4)27-25(29)20-10-6-8-17(2)14-20/h5-15,23H,1-4H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILCHGQRRYXFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-methylbenzamide) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)

![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)



![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5739949.png)
![1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)